

A Comparative Spectroscopic Analysis of 2,6-Dibromo-4-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-methylaniline

Cat. No.: B181599

[Get Quote](#)

A detailed examination of the structural nuances of **2,6-Dibromo-4-methylaniline** and its key derivatives, the N-acetyl and 4-nitro analogues, is presented through a comprehensive spectroscopic comparison. This guide provides researchers, scientists, and drug development professionals with quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations of the molecular frameworks.

This comparative analysis delves into the characteristic spectroscopic signatures of **2,6-Dibromo-4-methylaniline**, a versatile building block in organic synthesis, and explores how the introduction of an acetyl or a nitro group at different positions on the molecule alters its spectral properties. The presented data offers a foundational understanding for the identification, characterization, and quality control of these compounds in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2,6-Dibromo-4-methylaniline** and its N-acetyl and 4-nitro derivatives.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons (H-3, H-5)	-NH ₂ Protons	-CH ₃ Protons	Other Protons	Solvent
2,6-Dibromo-4-methylaniline	~7.1 (s, 2H)	~4.6 (br s, 2H)	~2.2 (s, 3H)	-	CDCl ₃
N-acetyl-2,6-dibromo-4-methylaniline	~7.2 (s, 2H)	~7.5 (br s, 1H, -NH)	~2.3 (s, 3H)	~2.1 (s, 3H, -COCH ₃)	CDCl ₃
2,6-Dibromo-4-nitroaniline	8.28 (s, 2H) [1]	6.78 (br s, 2H)[1]	-	-	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C1	C2, C6	C3, C5	C4	-CH ₃	Other Carbon s	Solvent
2,6-Dibromo-4-methylaniline	~142	~110	~132	~130	~20	-	CDCl ₃
N-acetyl-2,6-dibromo-4-methylaniline	~140	~115	~135	~133	~21	~168 (-C=O), ~24 (-COCH ₃)	CDCl ₃
2,6-Dibromo-4-nitroaniline	~155	~109	~126	~138	-	-	DMSO-d ₆

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	N-H Stretching	C=O Stretching	NO ₂ Stretching	C-Br Stretching	Aromatic C=C Stretching
2,6-Dibromo-4-methylaniline	~3400-3200 (doublet)	-	-	~600-500	~1600, ~1480
N-acetyl-2,6-dibromo-4-methylaniline	~3300	~1660	-	~600-500	~1600, ~1470
2,6-Dibromo-4-nitroaniline	~3400-3300 (doublet)	-	~1530 (asymmetric), ~1350 (symmetric)	~600-500	~1610, ~1470

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions	Ionization Method
2,6-Dibromo-4-methylaniline	263/265/267 (isotope pattern)	184/186 ([M-Br] ⁺), 105 ([M-2Br] ⁺)	Electron Ionization (EI)
N-acetyl-2,6-dibromo-4-methylaniline	305/307/309 (isotope pattern)	263/265/267 ([M-COCH ₂] ⁺), 222/224 ([M-Br-COCH ₃] ⁺)	Electron Ionization (EI)
2,6-Dibromo-4-nitroaniline	294/296/298 (isotope pattern)[2]	264/266/268 ([M-NO] ⁺), 248/250/252 ([M-NO ₂] ⁺), 168 ([M-NO ₂ -Br] ⁺)[2]	Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).

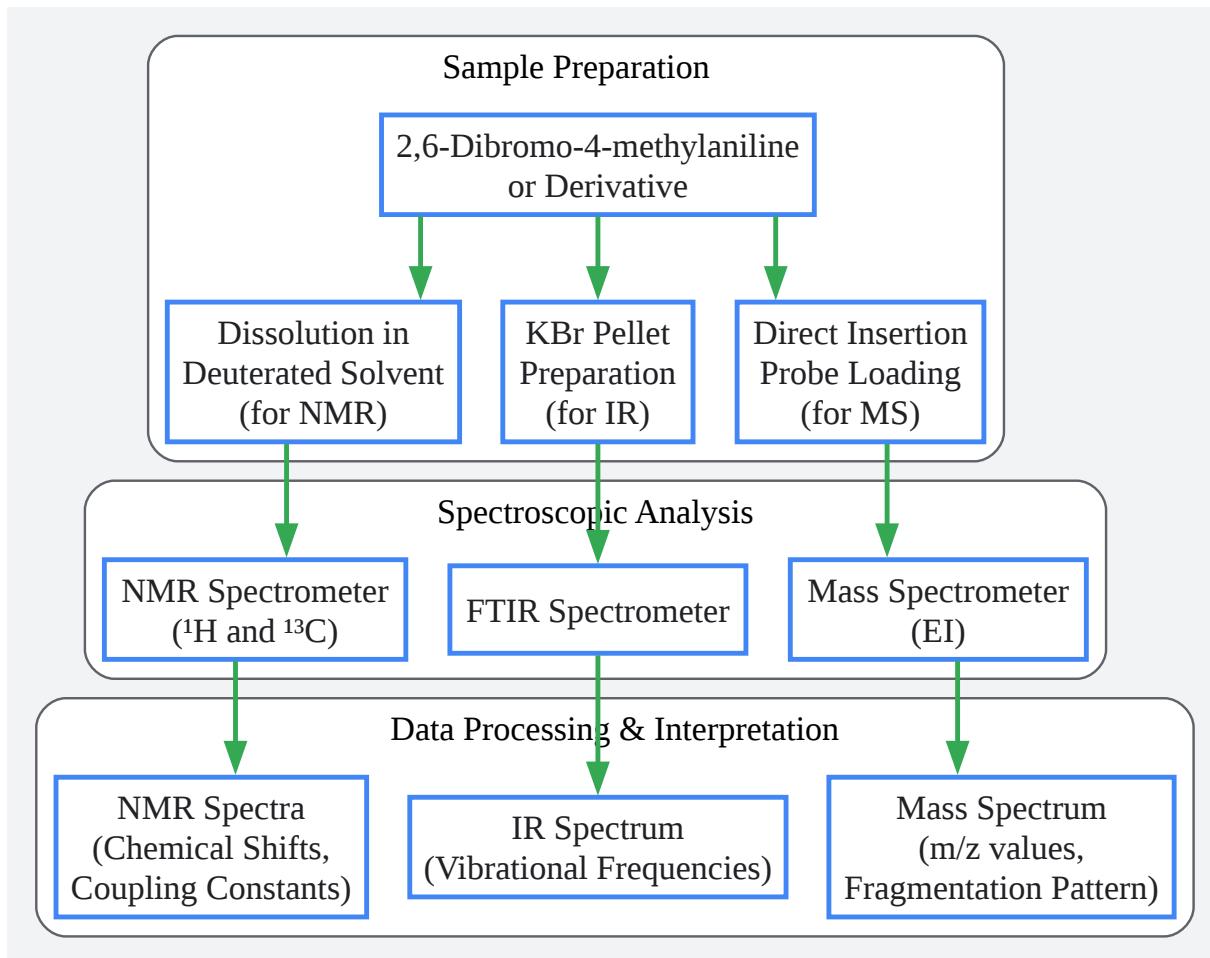
Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.

- ^1H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- ^{13}C NMR: 1024 scans were acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. All ^{13}C NMR spectra were proton-decoupled.

Infrared (IR) Spectroscopy

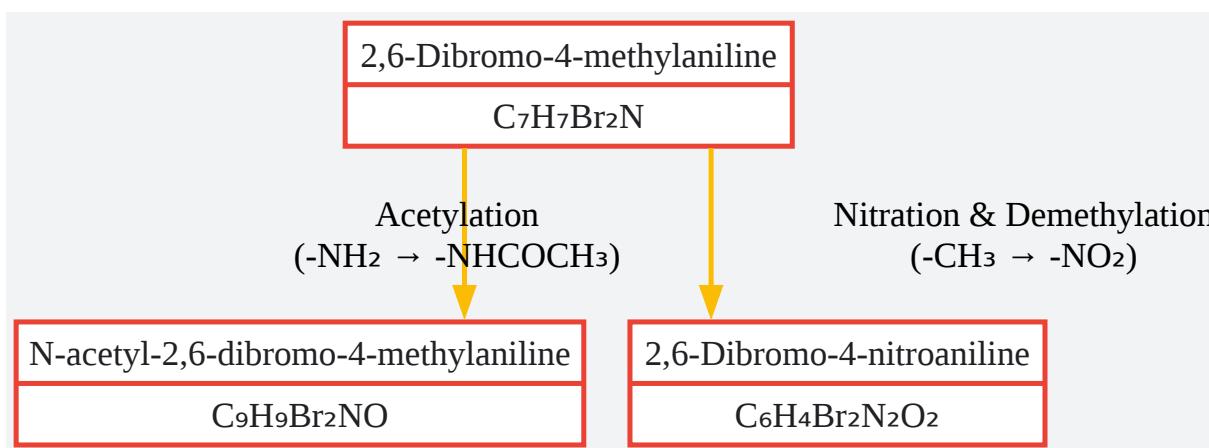
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: FTIR spectra were recorded using a Fourier Transform Infrared spectrometer. The spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Sample Introduction: The solid samples were introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source. The electron energy was set to 70 eV. The spectra were recorded over a mass-to-charge (m/z) range of 50-500.


Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared compounds and the general workflow of the spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Structural relationships of the analyzed compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dibromo-4-nitroaniline(827-94-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2,6-Dibromo-4-nitroaniline(827-94-1) MS [m.chemicalbook.com]
- 3. To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2,6-Dibromo-4-methylaniline and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181599#spectroscopic-comparison-of-2-6-dibromo-4-methylaniline-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com